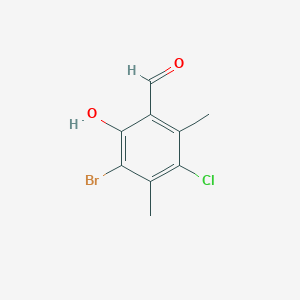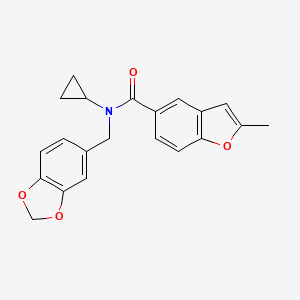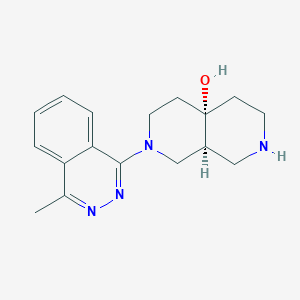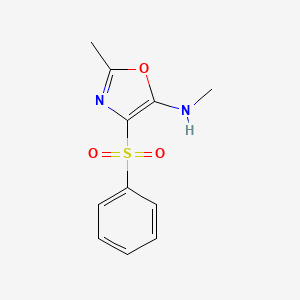
3-bromo-5-chloro-2-hydroxy-4,6-dimethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-bromo-5-chloro-2-hydroxy-4,6-dimethylbenzaldehyde has been described through reactions involving 4-chlorobenzohydrazide with 3-bromo-5-chloro-2-hydroxybenzaldehyde, leading to the formation of isostructural hydrazone compounds. These compounds are characterized using X-ray determination, which provides insights into their crystalline structure and molecular geometry (Wang, You, & Wang, 2011).
Molecular Structure Analysis
X-ray structural determination has played a crucial role in understanding the molecular structure of derivatives of this compound. For example, the crystal structure analysis of a Cu(II) complex derived from this compound revealed a distorted square-planar coordination geometry around the Cu(II) ion, highlighting the intricate molecular architecture and the role of halogens in structuring (Zhang Xin-li, 2011).
Chemical Reactions and Properties
The chemical reactivity of this compound and its derivatives has been explored in various studies. For instance, its reaction with hydroxylamine hydrochloride to produce 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives showcases its potential for creating pharmacologically relevant structures (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Physical Properties Analysis
The physical properties of compounds similar to this compound, such as melting points, solubility, and crystalline structure, can be inferred from crystallographic studies. These studies provide detailed insights into the arrangement of molecules in the crystal lattice and the types of intermolecular interactions that stabilize the structure.
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and the influence of substituents on the electronic properties, are crucial for understanding the behavior of this compound in chemical syntheses and applications. Research on bromine substitution effects on related compounds indicates how halogen atoms influence the molecular electronic environment and reactivity, which is valuable for designing materials with desired optical properties (Aguiar et al., 2022).
特性
IUPAC Name |
3-bromo-5-chloro-2-hydroxy-4,6-dimethylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-4-6(3-12)9(13)7(10)5(2)8(4)11/h3,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZOTBVPDJYZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Br)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-{2-[1-(7,8-dimethyl-4-quinolinyl)-3-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5651715.png)
![(3R*,4S*)-1-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5651738.png)
![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5651742.png)
![2-methyl-5-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5651750.png)

acetic acid](/img/structure/B5651763.png)

![8-(2-fluorobenzoyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5651768.png)
![3-({4-[(6-chloro-3-pyridinyl)methyl]-1-piperazinyl}carbonyl)-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5651770.png)
![3-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5651772.png)
![(3S*,4R*)-1-[2-(4-fluorophenyl)ethyl]-4-methylpiperidine-3,4-diol](/img/structure/B5651775.png)
![8-({4-[(dimethylamino)methyl]-2-thienyl}methyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5651778.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[3-(2-thienyl)propanoyl]piperidine](/img/structure/B5651780.png)
